N-(3-cyanophenyl)-4-iodobenzamide
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Overview
Description
N-(3-cyanophenyl)-4-iodobenzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-cyanophenylamine and 4-iodobenzoic acid.
Amidation Reaction: The primary synthetic route involves an amidation reaction where 3-cyanophenylamine reacts with 4-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-4-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano group and the aromatic rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a new biaryl compound where the iodine atom is replaced by another aromatic group.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyanophenyl)-4-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-cyanophenyl)-4-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the iodine atom play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific pathways by inhibiting or activating key enzymes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyanophenyl)-2-methylpropanamide
- N-(3-cyanophenyl)-2-furamide
- N-(3-cyanophenyl)cyclopentanecarboxamide
Uniqueness
N-(3-cyanophenyl)-4-iodobenzamide is unique due to the presence of both a cyano group and an iodine atom, which confer distinct reactivity and binding properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various innovative purposes in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(3-cyanophenyl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQEDGMQZNWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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